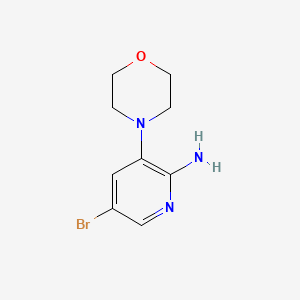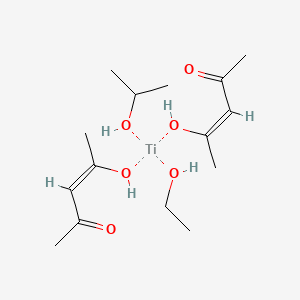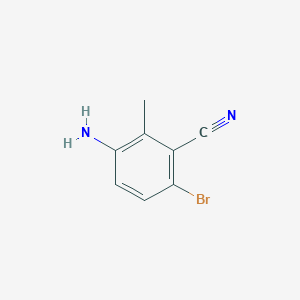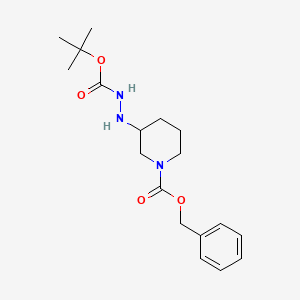
5-Bromo-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride
Descripción general
Descripción
5-Bromo-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride is a chemical compound with the CAS Number: 1803611-57-5 . It has a molecular weight of 212.52 and its IUPAC name is this compound .
Physical And Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 212.51 g/mol . The topological polar surface area is 12 Ų . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 . The rotatable bond count is 0 .
Aplicaciones Científicas De Investigación
Chemical Properties and Conformations
- 5-Methyltetrahydropyridine hydrochlorides, including compounds similar to 5-Bromo-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride, show existence in epimeric forms in deuterochloroform, with their Proton Magnetic Resonance (PMR) spectra interpreted in terms of probable conformations (Casy, Beckett, Iorio & Youssef, 1966).
Reactions and Transformations
- Hydrochlorides of tetrahydropyrimidine derivatives, related to this compound, react with N-bromosuccinimide, resulting in the formation of bromine-derivatives and perbromides, indicating potential for diverse chemical transformations (Mukarramov, 2014).
Synthesis and Applications
- Synthesis of 5,6-dimethyltetrahydropteridine derivatives, akin to this compound, is achieved through various methods including catalytic hydrogenation and selective methylation, suggesting applications in studying chemical and enzymatic reactions (Whiteley, Drais & Huennekens, 1969).
Photocycloaddition and Synthesis
- 1,5-Dihydropyrrol-2-ones and 5,6-dihydro-1H-pyridin-2-ones with alkenyl side chains at the 4-position, which can be structurally related to this compound, undergo [2+2]-photocycloaddition, indicating a pathway for the synthesis of complex organic compounds (Albrecht, Basler & Bach, 2008).
Antibacterial Properties
- Derivatives of tetrahydropyrimidine, closely related to this compound, demonstrate antibacterial activity, showcasing potential in the development of new antibacterial agents (Sawant & Bhatia, 2008).
Safety and Hazards
Mecanismo De Acción
Target of Action
Tetrahydropyridines (thps), a class of compounds to which this molecule belongs, have been found to possess biologically active properties .
Mode of Action
Thps have been found to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Thps have been found to influence several biochemical pathways, leading to downstream effects .
Result of Action
Thps have been found to possess biologically active properties .
Análisis Bioquímico
Biochemical Properties
5-Bromo-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters . This interaction can inhibit the activity of MAO-B, leading to increased levels of neurotransmitters such as dopamine. Additionally, this compound can bind to various receptors and transporters, influencing their activity and function.
Cellular Effects
The effects of this compound on cells are diverse and significant. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce oxidative stress in dopaminergic neurons, leading to mitochondrial dysfunction and cell death . This compound can also affect the expression of genes involved in apoptosis and inflammation, further impacting cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to and inhibit the activity of enzymes such as MAO-B, leading to altered neurotransmitter levels . Additionally, it can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components and lead to cell death . The compound can also modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade over time, especially when exposed to light and moisture . Long-term exposure to this compound can lead to cumulative effects on cellular function, including increased oxidative stress and mitochondrial dysfunction . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can induce mild oxidative stress and alter neurotransmitter levels without causing significant toxicity . At higher doses, the compound can cause severe oxidative damage, mitochondrial dysfunction, and cell death . These dose-dependent effects are crucial for determining the appropriate dosage for experimental studies and potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by MAO-B, which converts it into reactive metabolites that can induce oxidative stress . The compound can also interact with other enzymes and cofactors involved in neurotransmitter metabolism, further influencing its biochemical effects . Understanding these metabolic pathways is essential for elucidating the compound’s mechanism of action and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to affect central nervous system function . The compound can also interact with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments . These transport and distribution mechanisms are critical for understanding the compound’s effects on cellular function and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound can significantly impact its activity and function. The compound is primarily localized in mitochondria, where it induces oxidative stress and mitochondrial dysfunction . It can also be found in other cellular compartments, such as the cytoplasm and nucleus, where it can interact with various biomolecules and influence cellular processes . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
5-bromo-4-methyl-1,2,3,6-tetrahydropyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrN.ClH/c1-5-2-3-8-4-6(5)7;/h8H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHHSXAZXOXURY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CNCC1)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803611-57-5 | |
| Record name | 5-bromo-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B1382098.png)
![3-[3-(benzyloxy)phenyl]-1H-pyrazole](/img/structure/B1382099.png)
![1-{2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazine](/img/structure/B1382100.png)
![(1-{[1,2,5]Thiadiazolo[3,4-b]pyridin-7-yl}piperidin-4-yl)methanol](/img/structure/B1382102.png)






![(2-Chloropyridin-4-yl)(1H-pyrrolo[3,2-c]pyridin-3-yl)methanone](/img/structure/B1382118.png)
![(2-Chloropyridin-4-yl)(1-isopropyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanone](/img/structure/B1382119.png)


